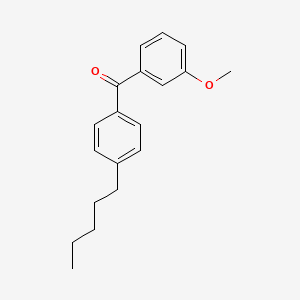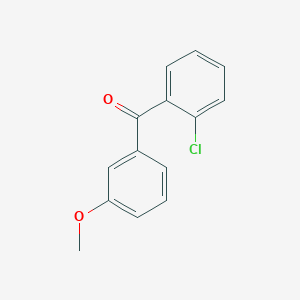
4,6-Difluorooxindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Difluorooxindole, also known as 4,6-DFI, is a synthetic organic compound with the molecular formula C8H5F2NO . It is widely used in chemical and biological research.
Molecular Structure Analysis
The molecular structure of this compound consists of a heterocyclic indole ring with two fluorine atoms attached at the 4 and 6 positions . The molecular weight is 169.13 g/mol .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 264.9±40.0 °C and a predicted density of 1.415±0.06 g/cm3 . It also has a predicted pKa of 12.24±0.20 . The compound is stable under normal temperatures and pressures but should be stored at 2-8°C .Aplicaciones Científicas De Investigación
4,6-Difluorooxindole has been used in a variety of scientific research applications, including drug discovery, biochemistry, and pharmacology. It has been used in the synthesis of drugs, agrochemicals, and other biologically active molecules. This compound has also been used in the synthesis of peptide and peptidomimetic compounds, as well as in the synthesis of small molecules for use in drug discovery. This compound has also been used in the synthesis of fluorescent compounds for use in biological imaging.
Mecanismo De Acción
The mechanism of action of 4,6-Difluorooxindole is not well understood. However, it is known that this compound is an inhibitor of the enzyme phospholipase A2 (PLA2), which is involved in the breakdown of phospholipids in the cell membrane. Inhibition of PLA2 leads to the accumulation of phospholipids in the cell membrane, which can lead to changes in cell signaling pathways and the production of various biologically active molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is known that this compound is an inhibitor of the enzyme phospholipase A2 (PLA2), which can lead to changes in cell signaling pathways and the production of various biologically active molecules. Additionally, this compound has been shown to inhibit the enzyme 5-lipoxygenase, which is involved in the synthesis of leukotrienes, which are inflammatory mediators.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4,6-Difluorooxindole in laboratory experiments include its availability, its low cost, and its versatility as a building block for the synthesis of a variety of compounds. Additionally, this compound is relatively stable and has a low toxicity. The main limitation of using this compound in laboratory experiments is its limited solubility in water, which can make it difficult to use in some applications.
Direcciones Futuras
The potential applications of 4,6-Difluorooxindole are numerous and varied. Future research should focus on further elucidating the mechanism of action of this compound, as well as its biochemical and physiological effects. Additionally, further research should focus on developing new methods for the synthesis of this compound and its derivatives, as well as exploring new applications for this compound in drug discovery and biomedical research. Finally, further research should focus on exploring the potential toxicity of this compound, as well as its potential for use in clinical applications.
Métodos De Síntesis
The synthesis of 4,6-difluorooxindole (this compound) can be accomplished using a variety of methods. The most common and efficient method involves the reaction of a difluorinated aldehyde with an aryl or alkyl amine in the presence of a base. The reaction proceeds via a Mannich-type reaction, yielding a difluorinated oxindole product in good yield. Other methods for the synthesis of this compound include the reaction of a difluorinated aldehyde with an amine in the presence of a Lewis acid, and the reaction of a difluorinated aldehyde with an aryl or alkyl halide in the presence of a base.
Safety and Hazards
Propiedades
IUPAC Name |
4,6-difluoro-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO/c9-4-1-6(10)5-3-8(12)11-7(5)2-4/h1-2H,3H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFYSTJIJULFHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2F)F)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30611946 |
Source


|
| Record name | 4,6-Difluoro-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
247564-57-4 |
Source


|
| Record name | 4,6-Difluoro-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![cis-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358960.png)
![trans-2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358961.png)
![trans-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358962.png)
![cis-3-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358963.png)
![cis-4-[2-(3-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358965.png)
![cis-4-[2-(4-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358966.png)
![cis-4-[2-(4-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358968.png)
![cis-4-[2-(2-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358969.png)
![cis-4-[2-(3-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358971.png)
![cis-4-[2-Oxo-2-(2-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358972.png)



